N-(3-aminopropyl)-N-methylcyclopropanamine
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Overview
Description
N-(3-aminopropyl)-N-methylcyclopropanamine is an organic compound that belongs to the class of amines It is characterized by the presence of a cyclopropane ring attached to an aminopropyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminopropyl)-N-methylcyclopropanamine typically involves the reaction of cyclopropanecarboxylic acid with N-methyl-1,3-propanediamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be summarized as follows:
- The reaction mixture is heated to a specific temperature to promote the formation of the amine.
- The product is then purified using standard techniques such as distillation or recrystallization.
Cyclopropanecarboxylic acid: is reacted with .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include:
Batch Reactors: The reactants are mixed in a large reactor and heated to the desired temperature. The reaction is monitored, and the product is collected after completion.
Continuous Flow Reactors: The reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-aminopropyl)-N-methylcyclopropanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
N-(3-aminopropyl)-N-methylcyclopropanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity. It may interact with various biological targets, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential therapeutic applications. It may have activity against certain diseases or conditions.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and structural features make it useful in various industrial processes.
Mechanism of Action
The mechanism by which N-(3-aminopropyl)-N-methylcyclopropanamine exerts its effects depends on its interaction with molecular targets. The compound may bind to specific receptors or enzymes, leading to changes in cellular function. For example, it may inhibit or activate certain pathways, resulting in therapeutic effects. The exact mechanism of action is still under investigation, and further research is needed to fully understand its effects.
Comparison with Similar Compounds
N-(3-aminopropyl)-N-methylcyclopropanamine can be compared with other similar compounds, such as:
N-(3-aminopropyl)cyclopropanamine: Lacks the methyl group, which may affect its reactivity and biological activity.
N-methylcyclopropanamine: Lacks the aminopropyl group, resulting in different chemical properties.
Cyclopropylamine: A simpler structure that may have different applications and reactivity.
The uniqueness of this compound lies in its combination of a cyclopropane ring with both an aminopropyl and a methyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1094298-31-3 |
---|---|
Molecular Formula |
C7H16N2 |
Molecular Weight |
128.2 |
Purity |
95 |
Origin of Product |
United States |
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